8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 8-position and a 5-methylthiophen-2-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of 5-Methylthiophen-2-yl Group: The 5-methylthiophen-2-yl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of 5-methylthiophene reacts with a halogenated quinoline.
Chlorination: The final step involves the chlorination of the quinoline derivative at the 8-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The chlorine atom at the 8-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, thiols, typically under basic conditions or with the aid of a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Industrial Applications: It can be used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid depends on its application:
Antimicrobial Activity: It may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific cellular pathways, such as the p53 pathway.
Anti-inflammatory Activity: It might inhibit the production of pro-inflammatory cytokines by modulating signaling pathways like NF-κB.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoline-4-carboxylic acid: Lacks the 5-methylthiophen-2-yl group, which may reduce its biological activity.
2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid: Lacks the chlorine atom, which can affect its reactivity and interaction with biological targets.
8-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can alter its chemical properties and biological activity.
Uniqueness
8-Chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is unique due to the presence of both the chlorine atom and the 5-methylthiophen-2-yl group, which together enhance its reactivity and potential biological activities compared to its analogs.
This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
8-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c1-8-5-6-13(20-8)12-7-10(15(18)19)9-3-2-4-11(16)14(9)17-12/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFBRVGHMGFQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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